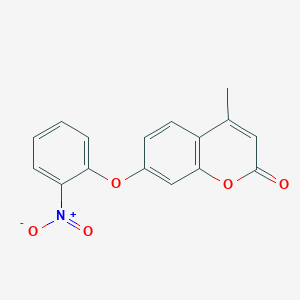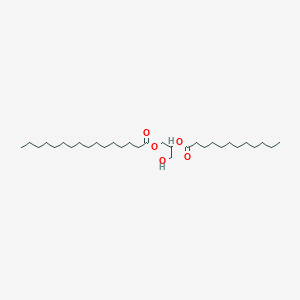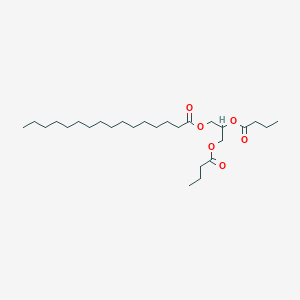![molecular formula C57H98O6 B3026211 4Z,7Z,10Z,13Z,16Z,19Z-二十二碳六烯酸,2-[(1-氧代十六烷基)氧基]-1-[[(1-氧代十六烷基)氧基]甲基]乙酯 CAS No. 214038-32-1](/img/structure/B3026211.png)
4Z,7Z,10Z,13Z,16Z,19Z-二十二碳六烯酸,2-[(1-氧代十六烷基)氧基]-1-[[(1-氧代十六烷基)氧基]甲基]乙酯
描述
Docosahexaenoic acid (DHA) is a long-chain polyunsaturated fatty acid that is important for the proper functioning of the brain and retina. It is a member of the omega-3 fatty acid family and is characterized by having six double bonds at the 4th, 7th, 10th, 13th, 16th, and 19th carbon atoms, hence the name 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid. DHA is a key component of the phospholipids that make up the cellular membranes of the central nervous system .
Synthesis Analysis
The synthesis of DHA involves a series of enzymatic reactions that elongate and desaturate fatty acid chains. Specifically, the synthesis of DHA from its precursor, tetracosahexaenoic acid (24:6(n-3)), occurs in the endoplasmic reticulum and involves a preferential shift to peroxisomes for a cycle of β-oxidation. This process is regulated to ensure that the intermediate fatty acids are not prematurely incorporated into membrane lipids but are instead directed towards the synthesis of DHA .
Molecular Structure Analysis
The molecular structure of DHA is characterized by its multiple cis double bonds (indicated by the "Z" notation), which create kinks in the fatty acid chain. This unique structure contributes to the fluidity and flexibility of cell membranes. The presence of these double bonds also influences the metabolic pathways that DHA can undergo, as certain enzymes are specific to the structural conformation of the fatty acid .
Chemical Reactions Analysis
DHA can undergo various chemical reactions, including β-oxidation and esterification. During β-oxidation in peroxisomes, DHA can be converted into shorter chain metabolites, although this process is limited by enzyme activities such as 2,4-dienoyl-CoA reductase. The study suggests that this enzyme has a lower activity for DHA, which may contribute to the preferential movement of DHA out of peroxisomes for incorporation into membrane lipids .
Physical and Chemical Properties Analysis
DHA has distinct physical and chemical properties due to its polyunsaturated nature. It is a highly flexible molecule, which affects the fluidity of the membranes it is part of. The chemical reactivity of DHA is influenced by the position of its double bonds and the presence of enzymes that can catalyze reactions at specific sites along the fatty acid chain. The study indicates that the metabolic fate of DHA is influenced by the position of the first double bond, affecting whether it is directed towards β-oxidation or esterification into membrane lipids .
科学研究应用
生物合成和结构
- 海洋藻类中的生物合成:在绿藻 Anadyomene stellata 的提取物中发现了具有四个共轭双键的新型多不饱和脂肪酸,包括二十二碳六烯酸衍生物。这一发现突出了海洋藻类在产生独特多不饱和脂肪酸中的作用 (Mikhailova 等,1995)。
化学合成和分析
- 代谢物的合成:已经开展了二十二碳六烯酸 (DHA) 代谢物合成的研究,展示了 DHA 及其衍生物在生成各种生物活性化合物方面的化学多功能性 (Flock & Skattebol,2000)。
- 立体化学和合成:已经探索了类似于二十二碳六烯酸衍生物(例如海马素)的脂质介质的对映选择性合成,表明立体化学在其生物活性中的重要性 (Hong 等,2019)。
生物活性和应用
- 抗炎特性:二十二碳六烯酸衍生物(如消炎素和保护素)在体外和体内研究中均显示出有效的抗炎和促分解活性,有助于了解其治疗潜力 (Sun 等,2007)。
- 在组织再生和炎症消退中的作用:已经发现了源自二十二碳六烯酸的新型分子家族,具有强大的组织再生和消炎特性,扩大了这些化合物在医学中的潜在应用 (Dalli 等,2015)。
属性
IUPAC Name |
1,3-di(hexadecanoyloxy)propan-2-yl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-26-27-28-29-30-33-36-39-42-45-48-51-57(60)63-54(52-61-55(58)49-46-43-40-37-34-31-23-20-17-14-11-8-5-2)53-62-56(59)50-47-44-41-38-35-32-24-21-18-15-12-9-6-3/h7,10,16,19,25-26,28-29,33,36,42,45,54H,4-6,8-9,11-15,17-18,20-24,27,30-32,34-35,37-41,43-44,46-53H2,1-3H3/b10-7-,19-16-,26-25-,29-28-,36-33-,45-42- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUBTADVAQJSNW-JJGRXMOISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H98O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
879.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0044613 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)

![Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026135.png)

![Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester](/img/structure/B3026137.png)
![eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026139.png)
![[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate](/img/structure/B3026140.png)
![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026141.png)
![N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026143.png)
![5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026144.png)
![3-[2-[di(methyl-d3)amino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide, butanedioic acid (2:1)](/img/structure/B3026145.png)
![TG(18:1(9Z)/14:0/18:1(9Z))[iso3]](/img/structure/B3026147.png)

![(2S,3R,4E)-2-amino-13-[3-(4-pentyn-1-yl)-3H-diazirin-3-yl]-4-tridecene-1,3-diol](/img/structure/B3026149.png)